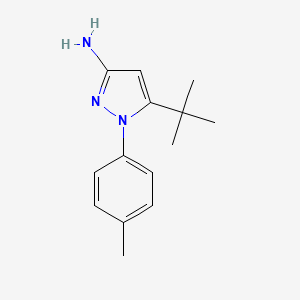

5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

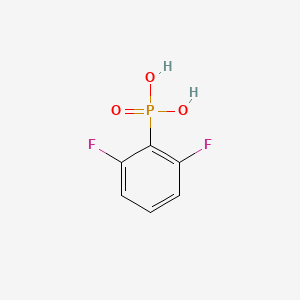

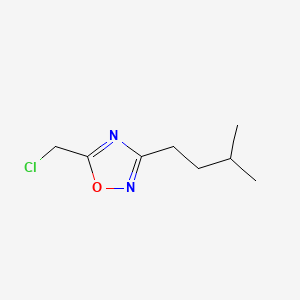

“5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine” is a heterocyclic compound . It has the empirical formula C14H19N3 and a molecular weight of 229.32 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . This could potentially be a method for synthesizing similar compounds.Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring substituted with a tert-butyl group and a p-tolyl group .Aplicaciones Científicas De Investigación

Chemistry and Synthesis of Heterocycles

Pyrazoline derivatives, including 5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine, serve as crucial building blocks in the synthesis of heterocyclic compounds. Their reactivity facilitates the generation of diverse heterocycles, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. This versatility makes them invaluable in the development of new compounds with potential biological activities (Gomaa & Ali, 2020).

Organometallic Chemistry

In the field of organometallic chemistry, pyrazolines act as ligands in the formation of metal complexes. These complexes have been studied for their potential applications in catalysis, material science, and as models for biological systems (Etienne, 1996).

Pharmaceutical Applications

Pyrazoline derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Research continues to explore these compounds for potential therapeutic applications (Shaaban, Mayhoub, & Farag, 2012; Ray et al., 2022).

Catalysis

The unique properties of pyrazoline derivatives make them suitable as catalysts or as part of catalytic systems in various organic reactions. They are involved in processes such as C-N bond formation, offering pathways for the synthesis of complex organic molecules with high efficiency and selectivity (Kantam et al., 2013).

Material Science

Pyrazoline derivatives are also explored for their applications in material science, including the development of polymers and other materials with specific optical, electronic, or mechanical properties. The ability to incorporate metals into these compounds opens new avenues for creating materials with tailored functionalities (Matsuda, 1997).

Propiedades

IUPAC Name |

5-tert-butyl-1-(4-methylphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-12(14(2,3)4)9-13(15)16-17/h5-9H,1-4H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOLQKMGJOEKPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670378 |

Source

|

| Record name | 5-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244948-94-4 |

Source

|

| Record name | 5-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)

![5'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B596538.png)

![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)

![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)